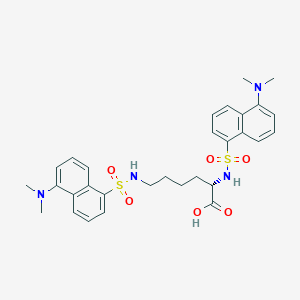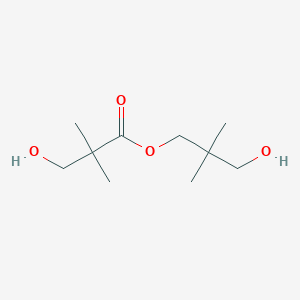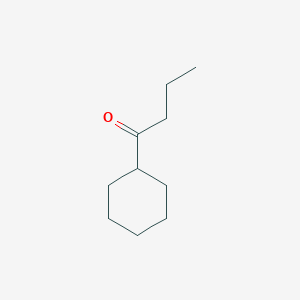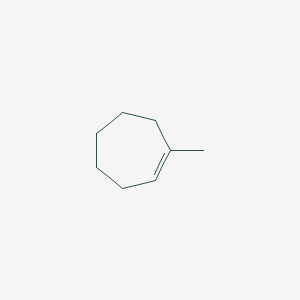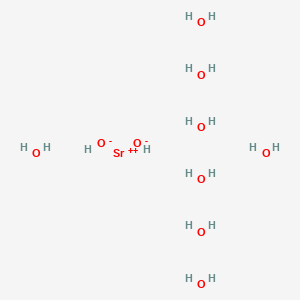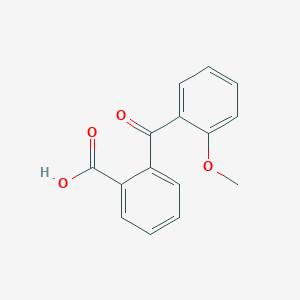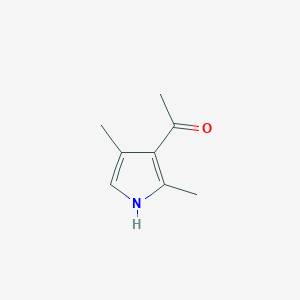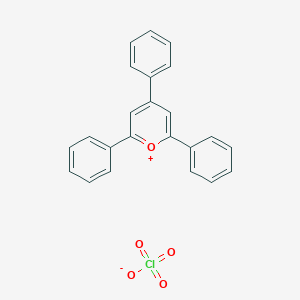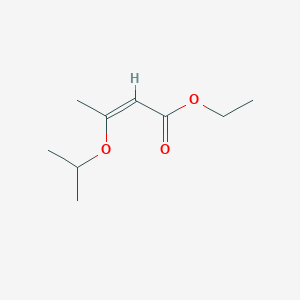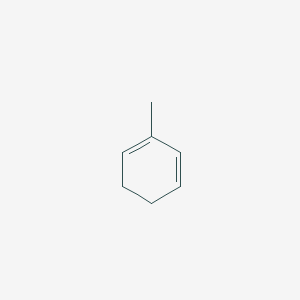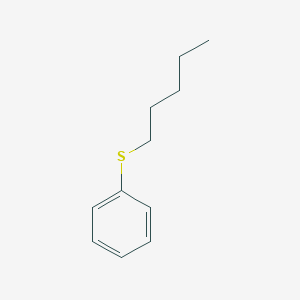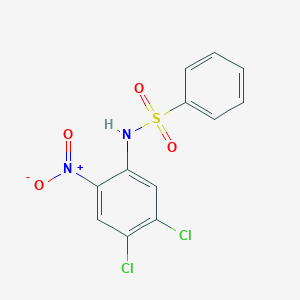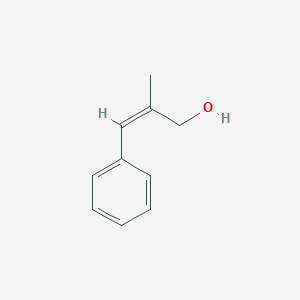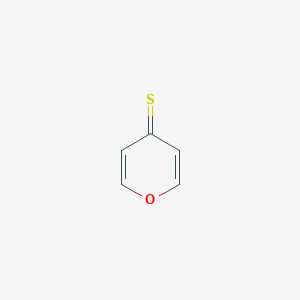
4H-Pyran-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyran-4-thione, also known as 4-thiomethylcoumarin, is a heterocyclic compound that has attracted significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through various methods and has been found to exhibit numerous biochemical and physiological effects, making it a promising candidate for further exploration.
Wirkmechanismus
The mechanism of action of 4H-Pyran-4-thione is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes, including cyclooxygenase and lipoxygenase. It has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemische Und Physiologische Effekte
Numerous studies have demonstrated the biochemical and physiological effects of 4H-Pyran-4-thione. This compound has been found to exhibit antimicrobial activity against a wide range of bacteria and fungi. It has also been shown to inhibit tumor cell growth and induce apoptosis in cancer cells. Additionally, 4H-Pyran-4-thione has been found to possess antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4H-Pyran-4-thione in lab experiments is its ease of synthesis. This compound can be synthesized using a variety of methods, making it readily available for research. Additionally, 4H-Pyran-4-thione exhibits numerous biochemical and physiological effects, making it a versatile compound for studying various biological processes. However, one limitation of using this compound is its potential toxicity. Further research is needed to determine the safe dosage of 4H-Pyran-4-thione for use in lab experiments.
Zukünftige Richtungen
There are numerous future directions for the study of 4H-Pyran-4-thione. One area of interest is the development of novel drugs based on this compound. Research has shown that 4H-Pyran-4-thione exhibits promising antitumor, anti-inflammatory, and antioxidant properties, making it a potential candidate for drug development. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various biological processes.
Synthesemethoden
The synthesis of 4H-Pyran-4-thione can be achieved through a variety of methods, including the reaction of coumarin with thiourea or thiosemicarbazide. One of the most common methods involves the reaction of coumarin with Lawesson's reagent, resulting in the formation of 4H-Pyran-4-thione. This method is preferred due to its high yield and ease of use.
Wissenschaftliche Forschungsanwendungen
4H-Pyran-4-thione has been extensively studied for its potential therapeutic applications. Research has shown that this compound exhibits antimicrobial, antitumor, and antioxidant properties. It has also been found to possess anti-inflammatory and anti-diabetic effects. These properties make it a promising candidate for the development of novel drugs.
Eigenschaften
CAS-Nummer |
1120-93-0 |
|---|---|
Produktname |
4H-Pyran-4-thione |
Molekularformel |
C5H4OS |
Molekulargewicht |
112.15 g/mol |
IUPAC-Name |
pyran-4-thione |
InChI |
InChI=1S/C5H4OS/c7-5-1-3-6-4-2-5/h1-4H |
InChI-Schlüssel |
WWANKXYUVUCOMI-UHFFFAOYSA-N |
SMILES |
C1=COC=CC1=S |
Kanonische SMILES |
C1=COC=CC1=S |
Andere CAS-Nummern |
1120-93-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



